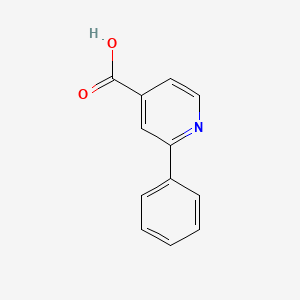









|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=2)[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]1C=CC=CC=1.CO.C[Si](C=[N+]=[N-])(C)C>CCCCCC>[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=2)[C:10]([O:12][CH3:16])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
459 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CN1
|
|
Name
|
benzene methanol
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1.CO
|
|
Name
|
|
|
Quantity
|
230 μL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
1.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for 6 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for an additional 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and saturated sodium bicarbonate
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed 2× with saturated sodium bicarbonate
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous phases were extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified over silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 20% ethyl acetate/heptane
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CN1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 372 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |